molecular formula C7H15NO2 B1210006 (2S,3S)-2-amino-3-methylhexanoic acid CAS No. 28116-92-9

(2S,3S)-2-amino-3-methylhexanoic acid

Cat. No. B1210006
CAS RN: 28116-92-9
M. Wt: 145.2 g/mol
InChI Key: KWSUGULOZFMUDH-WDSKDSINSA-N
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Description

“(2S,3S)-2-amino-3-methylhexanoic acid” is an organic compound. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule . The numbers preceding the configuration represent the carbon position in the molecule .


Synthesis Analysis

While specific synthesis methods for “(2S,3S)-2-amino-3-methylhexanoic acid” were not found, a related compound, (2S,3R)-3-methylglutamate, has been synthesized from Fmoc-protected Garner’s aldehyde through a 6-step enantioselective process .


Molecular Structure Analysis

The molecule has two chiral centers, similar to the amino acid threonine . This means there are four possible stereoisomers .

Scientific Research Applications

Plant Resistance Inducer

(2S,3S)-2-amino-3-methylhexanoic acid (AMHA) has been identified as a natural elicitor in plants. It enhances resistance against extreme temperature stresses and various diseases, including fungal, bacterial, and viral infections. AMHA's role in increasing plant resistance is significant, offering a potential avenue for developing natural plant protection strategies (Wang et al., 2022).

Enzymatic Synthesis

The enantiomers of threo-2-amino-3-methylhexanoic acid have been prepared using enzymatic resolution. This process highlights the significance of the compound in synthesizing optically active forms of certain chemicals, such as threo-4-methylheptan-3-ol, a pheromone component (Mori & Iwasawa, 1980).

Chemical Synthesis

The synthesis of (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid demonstrates the compound's relevance in chemical synthesis, using mild bases like potassium fluoride for improved diastereoselectivity (Solladié-Cavallo & Khiar, 1990).

Pharmaceutical Applications

While focusing on non-drug-related applications, it's notable that (2S,3S)-2-amino-3-methylhexanoic acid is a precursor in the synthesis of pharmaceutical compounds. For instance, its role in the synthesis of aliskiren, a potent renin inhibitor, illustrates its importance in drug development processes (Wang et al., 2013).

Cyclodepsipeptide Formation

The compound has been identified in the formation of cyclodepsipeptides, such as ulongamides and carriebowmide, from marine cyanobacteria. These peptides have shown cytotoxic properties, indicating potential applications in biomedical research (Luesch et al., 2002; Gunasekera et al., 2008).

Safety And Hazards

Safety data sheets for “(2S,3S)-2-amino-3-methylhexanoic acid” were not found. It’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and working in a well-ventilated area .

Future Directions

While specific future directions for “(2S,3S)-2-amino-3-methylhexanoic acid” were not found, research into amino acids and their derivatives continues to be a vibrant field with potential applications in medicine, agriculture, and biochemistry .

properties

IUPAC Name

(2S,3S)-2-amino-3-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSUGULOZFMUDH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950855
Record name 3-Methylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-3-methylhexanoic acid

CAS RN

28116-92-9
Record name beta-Methylnorleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028116929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylnorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60950855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Wang, J Li, Q Yang, L Wang, J Wang… - International Journal of …, 2022 - mdpi.com
2-Amino-3-methylhexanoic acid (AMHA) was synthetized as a non-natural amino acid more than 70 years ago; however, its possible function as an inducer of plant resistance has not …
Number of citations: 1 www.mdpi.com
R Muramatsu, T Negishi, T Mimoto, A Miura… - Journal of …, 2002 - Elsevier
A gene encoding for hirudin, a potent thrombin inhibitor, was expressed in Escherichia coli, which is the most widely used host. When the recombinant hirudin analog, CX-397, was …
Number of citations: 19 www.sciencedirect.com
R Muramatsu, S Misawa, H Hayashi - Journal of pharmaceutical and …, 2003 - Elsevier
Protein modification generally occurs by addition to the amino acid side-chains of protein at the post-translational stage, for example, by enzymatic or chemical reactions after …
Number of citations: 12 www.sciencedirect.com
M Sugiura, M Kisumi, I Chibata - The Journal of Antibiotics, 1981 - jstage.jst.go.jp
Materials and Methods Bacteria The microorganisms used in this study were Serratia marcescens strain Ar130-15), and the other bacteria described in Fig. 4. Medium and Culture …
Number of citations: 12 www.jstage.jst.go.jp
M Sugiura, M Kisumi, I Chibata - The Journal of antibiotics, 1981 - jstage.jst.go.jp
Materials and Methods Bacteria Serratia marcescens No. 17) and its mutants, listed in Table 1, were used. Strain Ar130-1 was a derepressed mutant of the isoleucine, valine and …
Number of citations: 19 www.jstage.jst.go.jp
HP DE, CGA DE, LCT DE, MA DE, NP DE, SAD DE - sumobrain.org
The present invention relates to a method for producing a recombinant polypeptide of interest in a microbial host cell, comprising (a) introducing a polynucleotide encoding the …
Number of citations: 0 www.sumobrain.org

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